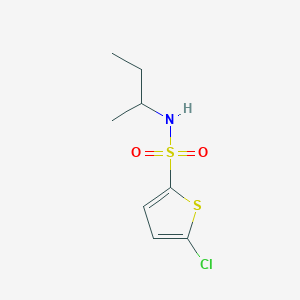![molecular formula C14H12N4O B4068788 [4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol](/img/structure/B4068788.png)
[4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol
Overview
Description
[4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol is a compound that belongs to the class of pyrazole derivatives. . The compound features a pyrazole ring fused with a pyrimidine ring, which is further connected to a phenylmethanol group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring The final step involves the attachment of the phenylmethanol group, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under appropriate conditions .
Major Products Formed
The major products formed from these reactions include substituted pyrazole derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(6-Pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol include other pyrazole derivatives such as:
Quinolinyl-pyrazoles: Known for their pharmacological activities and used in medicinal chemistry.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Studied for their antiproliferative activity against cancer cell lines.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Exhibits moderate potency against certain pathogens.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(6-pyrazol-1-ylpyrimidin-4-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-9-11-2-4-12(5-3-11)13-8-14(16-10-15-13)18-7-1-6-17-18/h1-8,10,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXMYBKYZPTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068707.png)
![(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine](/img/structure/B4068715.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4068722.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068723.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B4068727.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![methyl 11-(2-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4068752.png)

![ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4068759.png)
![N-methyl-N-{3-[(phenylcarbamoyl)amino]phenyl}methanesulfonamide](/img/structure/B4068765.png)
![N-allyl-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4068768.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-(4-propionyl-1-piperazinyl)aniline](/img/structure/B4068785.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4068801.png)
![2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)
